2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide
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Overview
Description
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the reaction of glyoxal and ammonia, followed by cyclization with a suitable aldehyde or ketone.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the imidazole derivative with a thiol compound.
Introduction of the Fluorophenylmethyl Group: The final step involves the reaction of the intermediate compound with 4-fluorobenzyl bromide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The chlorophenyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
- 2-[1-(4-bromophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Uniqueness
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can enhance its biological activity and specificity. The combination of these groups with the imidazole ring and sulfanyl linkage provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3OS/c19-14-3-7-16(8-4-14)23-10-9-21-18(23)25-12-17(24)22-11-13-1-5-15(20)6-2-13/h1-10H,11-12H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYGQUIGVLFFDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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